
3-Brom-5-chlor-2-hydroxypyridin
Übersicht
Beschreibung
3-Bromo-5-chloro-2-hydroxypyridine (BCH) is an organic compound belonging to the pyridine family of compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals and other industrial chemicals. BCH is also used as a starting material in the synthesis of many other organic compounds. It has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Bromodomänen-Inhibition
3-Brom-5-chlor-2-hydroxypyridin: wurde auf sein Potenzial als Bromodomänen-Inhibitor untersucht. Bromodomänen sind an der Regulation der Genexpression beteiligt, indem sie acetylierte Lysinreste an Histon-Schwanzregionen erkennen, was sich auf die Krebsentstehung und Entzündungen auswirken kann . Die Fähigkeit der Verbindung, diese Domänen zu hemmen, könnte zu neuen therapeutischen Strategien gegen Krankheiten führen, bei denen die Epigenetik eine entscheidende Rolle spielt.
Molekular-Docking-Studien
Die Verbindung wird in Molekular-Docking-Studien verwendet, um ihre Wechselwirkung mit biologischen Zielstrukturen vorherzusagen. Dies ist entscheidend bei der Arzneimittelentwicklung, da das Verständnis der Wechselwirkung zwischen kleinen Molekülen und Proteinen die Entwicklung neuer Medikamente mit höherer Wirksamkeit und geringeren Nebenwirkungen leiten kann .
Spektralanalyse
Spektralanalyse: von This compound liefert Einblicke in seine elektronische Struktur. Techniken wie die UV-Vis-Spektroskopie werden verwendet, um die Absorptions- und Emissionseigenschaften der Verbindung zu untersuchen, die für die Entwicklung von Materialien mit spezifischen optischen Eigenschaften unerlässlich sind .
Physikalisch-chemische Charakterisierung
Die physikalisch-chemischen Eigenschaften der Verbindung werden charakterisiert, um ihre Stabilität, Reaktivität und Eignung für verschiedene Anwendungen zu verstehen. Dazu gehört die Untersuchung ihres molekularen elektrostatischen Potenzials, der elektronischen Lokalisierungsfunktion und der Fukui-Funktionen, die wichtig sind, um ihr Verhalten in chemischen Reaktionen vorherzusagen .
Theoretische Untersuchungen
Dichtefunktionaltheorie (DFT): und Hartree-Fock (HF)-Methoden werden angewendet, um die molekulare Struktur und die Eigenschaften von This compound theoretisch zu untersuchen. Diese rechnerischen Methoden sind entscheidend, um das Verhalten chemischer Verbindungen vorherzusagen, bevor sie im Labor synthetisiert werden .
Analyse nicht-kovalenter Wechselwirkungen
Die Analyse von nicht-kovalenten Wechselwirkungen innerhalb der Verbindung und zwischen der Verbindung und anderen Molekülen ist entscheidend, um ihre Bindungseigenschaften zu verstehen. Dies ist besonders wichtig bei der Gestaltung supramolekularer Strukturen und Pharmazeutika .
Safety and Hazards
3-Bromo-5-chloro-2-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
3-Bromo-5-chloro-2-hydroxypyridine is a bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in gene regulation .
Mode of Action
The compound interacts with its targets (bromodomains) by binding to the acetylated lysine recognition pocket, thereby inhibiting the function of bromodomains . This interaction can lead to changes in gene expression and cellular processes .
Biochemical Pathways
As a bromodomain inhibitor, it likely impacts pathways related to gene expression and chromatin remodeling .
Result of Action
The molecular and cellular effects of 3-Bromo-5-chloro-2-hydroxypyridine’s action are largely dependent on the specific bromodomains it inhibits. Generally, bromodomain inhibition can lead to changes in gene expression, potentially impacting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-5-chloro-2-hydroxypyridine. For instance, the compound’s solubility might be affected by the pH of the environment . More research is needed to fully understand these influences.
Biochemische Analyse
Biochemical Properties
3-Bromo-5-chloro-2-hydroxypyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, influencing gene expression and chromatin structure. By inhibiting bromodomains, 3-Bromo-5-chloro-2-hydroxypyridine can modulate gene expression and impact various cellular processes . The compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which stabilize its binding to target sites .
Cellular Effects
3-Bromo-5-chloro-2-hydroxypyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bromodomains, 3-Bromo-5-chloro-2-hydroxypyridine can alter the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis . This modulation can lead to changes in cellular behavior, such as reduced cell growth or increased cell death, depending on the context and concentration of the compound .
Molecular Mechanism
The molecular mechanism of 3-Bromo-5-chloro-2-hydroxypyridine involves its binding interactions with bromodomains. The compound fits into the acetyl-lysine binding pocket of bromodomains, preventing the recognition of acetylated histones and subsequent gene activation . This inhibition can lead to changes in chromatin structure and gene expression patterns, ultimately affecting cellular function. Additionally, 3-Bromo-5-chloro-2-hydroxypyridine may influence other molecular targets, such as enzymes involved in metabolic pathways, through similar binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-chloro-2-hydroxypyridine can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to 3-Bromo-5-chloro-2-hydroxypyridine can lead to sustained inhibition of bromodomains and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-chloro-2-hydroxypyridine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit bromodomains without causing significant toxicity . At higher doses, 3-Bromo-5-chloro-2-hydroxypyridine may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable biological response .
Metabolic Pathways
3-Bromo-5-chloro-2-hydroxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or dehalogenated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-chloro-2-hydroxypyridine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 3-Bromo-5-chloro-2-hydroxypyridine may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Bromo-5-chloro-2-hydroxypyridine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it exerts its inhibitory effects on bromodomains . This localization is crucial for its activity and function, as it ensures that 3-Bromo-5-chloro-2-hydroxypyridine reaches its molecular targets and modulates cellular processes effectively .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVJZRBMDESEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369420 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137628-16-1 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


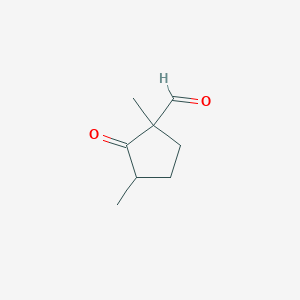



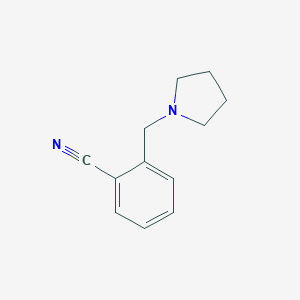
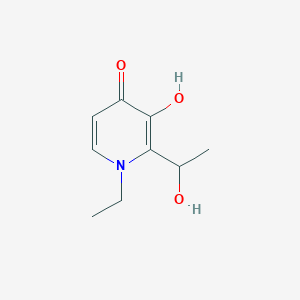
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

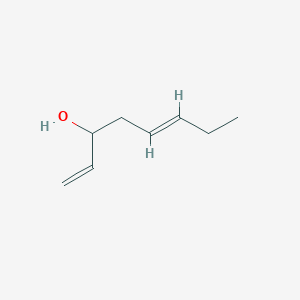
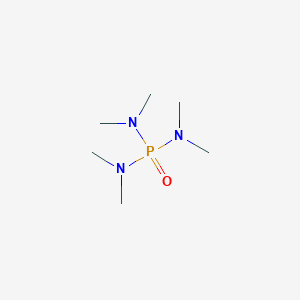
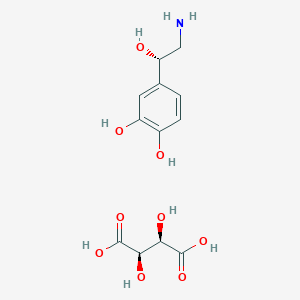
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
